molecular formula C11H10O6 B7729033 3,4-Diacetoxybenzoic acid CAS No. 58543-13-8

3,4-Diacetoxybenzoic acid

Cat. No.: B7729033
CAS No.: 58543-13-8
M. Wt: 238.19 g/mol
InChI Key: FJVSTYFZOUSZCS-UHFFFAOYSA-N
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Description

3,4-Diacetoxybenzoic acid is a chemical compound belonging to the class of benzoic acids. It is characterized by the presence of two acetoxy groups attached to the benzene ring at the 3 and 4 positions. This compound is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone. It has been studied extensively for its biological activity and potential therapeutic applications.

Mechanism of Action

Target of Action

3,4-Diacetoxybenzoic acid is a biochemical used in proteomics research . .

Biochemical Pathways

It is known that the compound has potent inhibitory activity against lipoxygenase , an enzyme responsible for the production of leukotrienes and other lipid compounds.

Result of Action

Given its inhibitory activity against lipoxygenase , it can be hypothesized that the compound may influence the production of leukotrienes and other lipid compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Diacetoxybenzoic acid can be synthesized from 3,4-dihydroxybenzoic acid through acetylation. The process involves dissolving 3,4-dihydroxybenzoic acid in pyridine at 0°C, followed by the dropwise addition of acetic anhydride. The mixture is stirred in an ice bath for 2 hours before being poured into ice water. The precipitate is then collected and purified by short column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis process typically involves large-scale acetylation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3,4-Diacetoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it back to 3,4-dihydroxybenzoic acid.

    Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Reagents like sodium hydroxide can facilitate substitution reactions.

Major Products:

    Oxidation: Quinones

    Reduction: 3,4-Dihydroxybenzoic acid

    Substitution: Various substituted benzoic acids

Scientific Research Applications

3,4-Diacetoxybenzoic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is utilized in proteomics research to study protein interactions and functions.

    Medicine: Potential therapeutic applications are being explored due to its biological activity.

    Industry: It serves as an intermediate in the production of pharmaceuticals and other fine chemicals.

Comparison with Similar Compounds

    3,4-Dihydroxybenzoic acid (Protocatechuic acid): This compound is the precursor for the synthesis of 3,4-diacetoxybenzoic acid and shares similar structural features.

    Gallic acid: Another hydroxybenzoic acid derivative with antioxidant properties.

    Chlorogenic acid: A phenolic compound with similar biological activities.

Uniqueness: this compound is unique due to its acetoxy groups, which confer distinct chemical reactivity and biological activity compared to its hydroxybenzoic acid counterparts. These properties make it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3,4-diacetyloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O6/c1-6(12)16-9-4-3-8(11(14)15)5-10(9)17-7(2)13/h3-5H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJVSTYFZOUSZCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C(=O)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00207254
Record name Benzoic acid, 3,4-bis(acetyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00207254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58534-64-8, 58543-13-8
Record name 3,4-Bis(acetyloxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58534-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3,4-bis(acetyloxy)-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058534648
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tachistin
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058543138
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3,4-bis(acetyloxy)-
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URL https://comptox.epa.gov/dashboard/DTXSID00207254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-diacetoxybenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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